![molecular formula C16H19N3O4 B12762648 Pyridoxiliden-pyridoxamin [German] CAS No. 82276-93-5](/img/structure/B12762648.png)

Pyridoxiliden-pyridoxamin [German]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

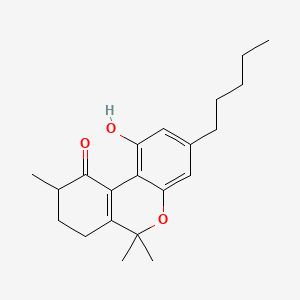

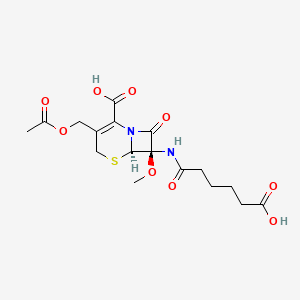

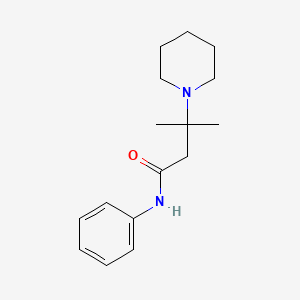

Pyridoxiliden-pyridoxamin, also known as Pyridoxamine, is one of the natural forms of vitamin B6. It is based on a pyridine ring structure with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. Pyridoxamine plays a crucial role in various biochemical processes, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation, as well as the chelation of metal ions that catalyze Amadori reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxamine typically involves the preparation of pyridoxal oxime from pyridoxine hydrochloride as the initial raw material. The reaction medium is water, and activated manganese is added to facilitate the reaction . Another method involves the condensation of cyanoacetamide with 1,3-oxazole derivatives and dienophiles, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of Pyridoxamine often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles such as fumarodinitrile or 2,5-dihydro-2,5-dimethoxyfuran. This method has been optimized to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridoxamine undergoes various chemical reactions, including:

Oxidation: Pyridoxamine can be oxidized to form pyridoxal.

Reduction: It can be reduced to form pyridoxine.

Substitution: Pyridoxamine can participate in substitution reactions, where its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.

Major Products Formed

Oxidation: Pyridoxal

Reduction: Pyridoxine

Substitution: Various substituted pyridoxamine derivatives

Wissenschaftliche Forschungsanwendungen

Pyridoxamine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.

Medicine: It has been investigated for its potential in treating diabetic nephropathy, neuropathy, and retinopathy.

Industry: Pyridoxamine is used in the production of vitamin B6 supplements and as an additive in various pharmaceutical formulations.

Wirkmechanismus

Pyridoxamine exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive carbonyl species, preventing oxidative damage.

Metal Chelation: Pyridoxamine forms stable complexes with metal ions, inhibiting the catalysis of oxidative reactions.

Inhibition of Glycation: It reacts with reactive carbonyl compounds generated during protein glycation, preventing the formation of advanced glycation end products.

Vergleich Mit ähnlichen Verbindungen

Pyridoxamine is one of the six forms of vitamin B6, which also include pyridoxine, pyridoxal, and their respective phosphorylated derivatives (pyridoxine 5’-phosphate, pyridoxal 5’-phosphate, and pyridoxamine 5’-phosphate) . Compared to pyridoxine and pyridoxal, pyridoxamine is more effective in inhibiting the formation of advanced glycation end products and in chelating metal ions . This makes it particularly valuable in medical applications related to diabetes and oxidative stress.

Similar Compounds

- Pyridoxine (Vitamin B6)

- Pyridoxal

- Pyridoxine 5’-phosphate

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

Pyridoxamine’s unique ability to inhibit glycation and chelate metal ions sets it apart from its counterparts, making it a compound of significant interest in both research and industrial applications.

Eigenschaften

CAS-Nummer |

82276-93-5 |

|---|---|

Molekularformel |

C16H19N3O4 |

Molekulargewicht |

317.34 g/mol |

IUPAC-Name |

4-[[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |

InChI |

InChI=1S/C16H19N3O4/c1-9-15(22)13(11(7-20)3-18-9)5-17-6-14-12(8-21)4-19-10(2)16(14)23/h3-5,20-23H,6-8H2,1-2H3 |

InChI-Schlüssel |

ADDANUZRAMQVBU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=C1O)CN=CC2=C(C(=NC=C2CO)C)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)